molecular formula C6H5ClN2O2 B13315990 6-Chloro-N-hydroxypyridine-2-carboxamide

6-Chloro-N-hydroxypyridine-2-carboxamide

Cat. No.: B13315990
M. Wt: 172.57 g/mol
InChI Key: PVXSMACLOVJJJV-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-hydroxypyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by hydroxylation and amidation reactions. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxypyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

6-Chloro-N-hydroxypyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-hydroxypyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

6-chloro-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4(8-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

PVXSMACLOVJJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NO

Origin of Product

United States

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